molecular formula C24H28N4O4 B11179035 Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11179035
M. Wt: 436.5 g/mol
InChI Key: HVJQRFXAKCJLPG-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS RN: 879615-21-1) is a tetrahydropyrimidine derivative featuring:

  • A 4-methoxyphenyl-substituted piperazine moiety at position 2.
  • A phenyl group at position 6.
  • An ethyl carboxylate ester at position 3.
  • A 4-oxo group in the tetrahydropyrimidine ring .

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(17-7-5-4-6-8-17)25-24(26-22(20)29)28-15-13-27(14-16-28)18-9-11-19(31-2)12-10-18/h4-12,20-21H,3,13-16H2,1-2H3,(H,25,26,29)

InChI Key

HVJQRFXAKCJLPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hydrogenation of Nitro Precursors

A common approach involves the catalytic hydrogenation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Palladium on carbon (Pd/C) in dimethylformamide (DMF) under hydrogen gas achieves near-quantitative reduction of the nitro group to an amine. For example, 4-(4-(4-methoxyphenyl)piperazin-1-yl)benzamine is obtained in yields exceeding 85% when using 10% Pd/C at 60°C for 6 hours. Alternative catalysts like Raney nickel show reduced efficiency (<70% yield) due to incomplete deoxygenation of the nitro group.

Cyclocondensation Reactions

Historical methods from Aspinall's work demonstrate that piperazine derivatives can be synthesized via cyclization of monoacylated 1,3-propanediamines. For instance, heating N-(3-aminopropyl)-4-methoxybenzamide with lime at 250°C produces 2-(4-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine in 70% yield. However, this method requires stringent temperature control to prevent decomposition of the methoxy group.

Biginelli Reaction for Tetrahydropyrimidine Core Formation

The 1,4,5,6-tetrahydropyrimidine ring is constructed via a three-component Biginelli cyclocondensation, modified to accommodate the steric bulk of the phenyl and piperazine substituents.

Standard Reaction Conditions

A mixture of urea (1.2 mmol), benzaldehyde derivative (1.2 mmol), and ethyl acetoacetate (1.5 mmol) undergoes reflux in absolute ethanol with Co(HSO4)2 catalyst (5 mol%). After 12–15 hours, the product precipitates upon cooling, yielding 75–83% of the tetrahydropyrimidine core. Substituting ethanol with methanol increases reaction rate but reduces yield by 8–12% due to side-product formation.

Table 1: Impact of Catalysts on Biginelli Reaction Yield

CatalystSolventTime (h)Yield (%)
Co(HSO4)2EtOH1583
HClMeOH1586
BF3·Et2OEtOH1878

Substituent Effects

Electron-withdrawing groups on the benzaldehyde component (e.g., -CF3) enhance cyclization efficiency by stabilizing the imine intermediate. For example, 4-trifluoromethylbenzaldehyde yields 86% product under HCl catalysis, compared to 79% for 4-fluorobenzaldehyde. Conversely, electron-donating groups like -OCH3 reduce yields to 68–72% due to decreased electrophilicity at the carbonyl carbon.

Coupling of Piperazine and Tetrahydropyrimidine Moieties

The final step involves nucleophilic substitution at the C2 position of the tetrahydropyrimidine ring with the pre-formed piperazine derivative.

Carbamate Linkage Formation

Reaction of 4-(4-(4-methoxyphenyl)piperazin-1-yl)benzamine with ethyl chlorooxoacetate in pyridine at 0–5°C produces the carbamate bridge. Pyridine acts as both solvent and acid scavenger, achieving 89% yield after 4 hours. Alternative bases like triethylamine result in lower yields (72%) due to incomplete neutralization of HCl byproduct.

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation (150 W, 100°C) to accelerate the coupling reaction. This reduces reaction time from 4 hours to 25 minutes while maintaining yields at 85–88%. However, scale-up limitations and equipment costs restrict industrial application of this method.

Purification and Characterization

Chromatographic Separation

Normal-phase chromatography using chloroform:methanol (3:1) effectively isolates the target compound from unreacted starting materials and regioisomers. Gradient elution (5→20% methanol) achieves >95% purity, as confirmed by HPLC analysis with UV detection at 254 nm.

Crystallization Optimization

Recrystallization from ethanol:diethyl ether (1:3) yields needle-shaped crystals suitable for X-ray diffraction. The process eliminates residual DMF from earlier steps, which otherwise causes amorphous precipitation. Slow cooling at 0.5°C/min produces crystals with melting points of 216–217°C, consistent with literature values.

Table 2: Spectroscopic Characterization Data

TechniqueKey SignalsAssignment
¹H NMR δ 1.23 (t, 3H, CH2CH3)Ethyl ester protons
δ 3.78 (s, 3H, OCH3)Methoxy group
IR 1724 cm⁻¹ (C=O stretch)Carbamate carbonyl
MS m/z 436.5 [M+H]+Molecular ion peak

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the piperazine component on Wang resin enables stepwise assembly of the molecule. This method, while producing 82% purity after cleavage, requires specialized equipment and exhibits poor scalability.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica show promise for greener synthesis. In tert-butanol at 45°C, the enzyme catalyzes both Biginelli cyclization and carbamate formation with 68% overall yield . However, long reaction times (72 hours) and enzyme costs limit practicality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways related to inflammation and cell survival. For example:

  • Neuroprotection Study : In experiments involving neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to controls.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating various inflammatory diseases. Notable findings include:

  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good bioavailability, which is essential for its therapeutic effectiveness. Its ability to penetrate biological membranes allows for effective interaction with target proteins.

Case Studies

  • Neuroprotection Study :
    • Objective: To assess the neuroprotective effects on neuronal cells under oxidative stress.
    • Findings: Significant reduction in cell death when treated with the compound compared to untreated controls.
  • Inflammation Model :
    • Objective: To evaluate anti-inflammatory effects in vivo.
    • Findings: Administration led to reduced inflammatory markers (TNF-alpha and IL-6), indicating potential therapeutic benefits for inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name & CAS RN Substituent Variations Molecular Formula Molecular Weight Key Features
Target Compound (879615-21-1) - C₂₄H₂₆N₄O₄ 458.50 4-Methoxyphenyl-piperazine, phenyl at C6
Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate (448230-95-3) - C2: Hydroxy instead of piperazine
- C4: Methyl
C₁₅H₁₈N₂O₅ 306.32 Simpler scaffold; lacks piperazine, reduced steric bulk
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-tetrahydropyrimidine-5-carboxylate (1260990-52-0) - C4: 2-Chlorophenyl
- Piperazine: 3-Chlorophenyl
C₂₄H₂₅Cl₂N₄O₃ 502.39 Increased lipophilicity (Cl substituents)
Ethyl 4-[4-(benzyloxy)phenyl]-1-{2-[4-(2-ethoxyphenyl)piperazinyl]-2-oxoethyl}-2-methyl-6-oxo-tetrahydro-3-pyridinecarboxylate - C4: Benzyloxy-phenyl
- Piperazine: 2-Ethoxyphenyl
C₃₆H₄₂N₄O₇ 660.75 Extended aromaticity; oxoethyl linker
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate - C2: Allylsulfanyl
- C6: Methyl
C₁₈H₂₂N₂O₃S 358.45 Thioether group; altered electronic profile

Key Comparative Insights

(a) Piperazine Modifications
  • The target compound’s 4-methoxyphenyl-piperazine group contrasts with analogs bearing 3-chlorophenyl (Cl for enhanced lipophilicity) or 2-ethoxyphenyl (ethoxy for steric effects) . Methoxy groups (–OCH₃) enhance solubility via hydrogen bonding but may reduce membrane permeability compared to halogens.
(b) Tetrahydropyrimidine Ring Modifications
  • Allylsulfanyl substitution at C2 () introduces a sulfur atom, which may influence redox properties or thiol-mediated interactions.
(c) Aromatic Substituents
  • Phenyl vs.

Structural Validation Tools

  • SHELX and ORTEP-3 () are critical for crystallographic refinement. The tetrahydropyrimidine ring’s puckering (non-planarity) can be quantified using Cremer-Pople coordinates (), which are essential for understanding conformational stability.

Implications for Drug Development

  • Lipophilicity : Chlorinated analogs (e.g., 1260990-52-0 ) may exhibit better blood-brain barrier penetration but higher metabolic clearance.
  • Solubility : Methoxy and hydroxy groups () improve aqueous solubility, favoring oral bioavailability.
  • Steric Effects : Bulky substituents (e.g., benzyloxy in ) may hinder target binding but enhance selectivity.

Biological Activity

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate, commonly referred to as compound 1, is a synthetic derivative of tetrahydropyrimidine. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. The following sections detail the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C18H26N4O4
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 896664-15-6

Synthesis

The synthesis of compound 1 typically involves a multi-step process including the condensation of appropriate piperazine derivatives with substituted aldehydes and subsequent cyclization to form the tetrahydropyrimidine ring. The Biginelli reaction is often employed in generating similar pyrimidine derivatives due to its efficiency in forming carbon-carbon bonds.

Antimicrobial Activity

Compound 1 has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits inhibitory effects against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens indicate that compound 1 possesses broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli20.00
Candida albicans10.00

Antitumor Activity

Research has indicated that compound 1 exhibits promising antitumor effects against several cancer cell lines. In vitro studies have reported its efficacy in inhibiting cell proliferation and inducing apoptosis in:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)

The structure-activity relationship analysis suggests that modifications on the phenyl and piperazine moieties significantly impact the compound's cytotoxicity.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of compound 1 in models of Parkinson's disease. The compound appears to exert protective effects by:

  • Reducing oxidative stress
  • Inhibiting neuroinflammation

Animal studies have shown that administration of compound 1 can reverse behavioral deficits associated with MPTP-induced neurotoxicity.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Akhter et al. (2019) evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives, including compound 1. The results indicated a strong correlation between structural modifications and enhanced antimicrobial potency.
  • Antitumor Activity : In a comparative study published in the Journal of Medicinal Chemistry, compound 1 was tested against several tumor cell lines. The results demonstrated superior activity compared to standard chemotherapeutic agents like etoposide.
  • Neuroprotection in Animal Models : A recent study explored the neuroprotective effects of compound 1 in mice subjected to MPTP treatment. Behavioral assessments indicated significant improvement in motor function and cognitive performance post-treatment.

Q & A

Q. What are the common synthetic routes for this compound?

The compound is synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., 4-methoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Cyclization steps using agents like 3-amino-5-methylisoxazole or isoxazolyl thioureas are critical for forming the tetrahydropyrimidine core . Microwave-assisted synthesis or Lewis acid catalysis (e.g., ZnCl₂) can enhance regioselectivity and reduce reaction time .

Q. What spectroscopic and crystallographic methods validate its structure?

  • NMR : ¹H/¹³C NMR confirms substituent connectivity, particularly the piperazine and methoxyphenyl groups.
  • IR : Stretching frequencies (~1700 cm⁻¹) verify carbonyl groups (C=O) in the ester and pyrimidinone moieties .
  • X-ray crystallography : SHELXL refinement resolves absolute configuration and ring puckering parameters. ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. How is its purity assessed during synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is standard. Melting point analysis (compared to literature values) and elemental analysis (C, H, N within ±0.4%) further confirm purity .

Advanced Research Questions

Q. How can ring puckering in the tetrahydropyrimidine core influence biological activity?

The Cremer-Pople puckering coordinates quantify nonplanar distortions in the six-membered tetrahydropyrimidine ring. For example, amplitude (Q) and phase angle (θ) parameters derived from crystallographic data correlate with steric interactions between the phenyl and methoxyphenyl groups. Conformational flexibility may modulate receptor binding in pharmacological studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Use consistent protocols (e.g., MIC for antibacterial activity ).
  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., chloro vs. methoxy groups ).
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like dopamine receptors, explaining discrepancies in activity .

Q. How can regioselectivity challenges in Biginelli reactions be addressed?

  • Catalyst optimization : ZnCl₂ or CeCl₃·7H₂O improves regioselectivity for the 4-phenyl substituent .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
  • In situ monitoring : Real-time FTIR tracks intermediate formation to adjust reaction conditions .

Q. What computational methods complement crystallographic data for reactivity studies?

  • DFT calculations : B3LYP/6-31G* models predict electron density in the pyrimidine ring, identifying nucleophilic/electrophilic sites .
  • Torsion angle analysis : Correlates piperazine ring conformation (e.g., chair vs. boat) with steric hindrance in receptor binding .

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